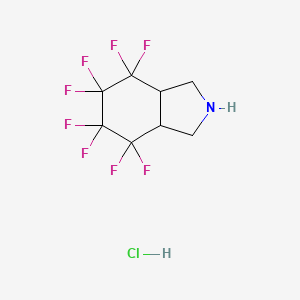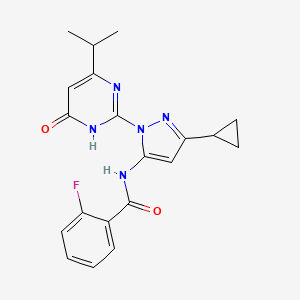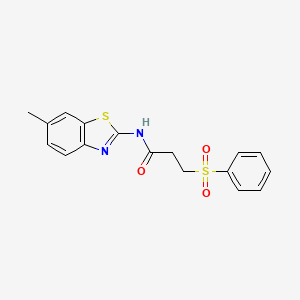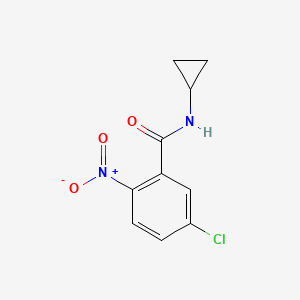![molecular formula C18H22N4O2 B2372989 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2109241-69-0](/img/structure/B2372989.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a complex organic compound. This molecule, notable for its multifunctional structure, is a unique combination of triazole and azabicyclo motifs linked through a phenoxypropanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one involves several key steps:
Construction of the azabicyclo[3.2.1]octane scaffold: This step typically involves [4+2] cycloaddition reactions.
Formation of the triazole ring: Using click chemistry, typically via the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides.
Attachment of the phenoxypropanone moiety: Via etherification or esterification reactions under specific conditions like base or acid catalysis.
Industrial Production Methods
Industrial production may involve continuous flow methods to enhance efficiency and yield. Typical conditions might include controlled temperatures, pressures, and the use of catalysts to expedite the chemical processes.
化学反应分析
Types of Reactions it Undergoes
Oxidation: Conversion of alcohol groups to carbonyls.
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes from the corresponding alcohols.
Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.
Substitution: New compounds where the original groups have been replaced.
科学研究应用
Chemistry
Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.
Catalysis Studies: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: To investigate biochemical pathways.
Binding Studies: Interacts with specific enzymes or receptors for structural studies.
Medicine
Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.
Industry
Material Science: As a component in the synthesis of novel materials.
Agrochemicals: Potential use in the development of new agricultural chemicals.
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar triazole structure but differs in the main scaffold.
8-Azabicyclo[3.2.1]octane-3-carboxylate derivatives: Similar bicyclic structure, differing functional groups.
Uniqueness
The uniqueness of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32
属性
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYWXFIHIFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2372910.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2372913.png)
![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
